Di-phthaloyl-cystamine chemical structure and properties
Di-phthaloyl-cystamine chemical structure and properties
An In-Depth Technical Guide to N,N'-Diphthaloyl-cystamine: A Redox-Responsive Linker for Advanced Drug Delivery
Executive Summary
N,N'-Diphthaloyl-cystamine is a specialized chemical entity designed for advanced applications in drug delivery and polymer science. Its structure is uniquely characterized by a central, redox-sensitive disulfide bond derived from cystamine, with its terminal amine functionalities protected by phthaloyl groups. This configuration imparts two critical features: the ability to be cleaved in a reducing environment, such as that found inside tumor cells, and the synthetic versatility afforded by the stable amine protection. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core functionalities. We present detailed, field-proven protocols for its synthesis, characterization, and subsequent deprotection, highlighting the causality behind these experimental choices. For drug development professionals, this molecule represents a valuable building block for creating sophisticated, stimuli-responsive nanocarriers that can offer targeted payload release, enhancing therapeutic efficacy while minimizing systemic toxicity.
Introduction: The Imperative for Stimuli-Responsive Linkers
The efficacy of targeted therapeutics, particularly in oncology, is critically dependent on the linker connecting the targeting moiety (e.g., an antibody) or encapsulating matrix to the potent cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, upon reaching the target site, it must cleave efficiently to liberate the active drug. Stimuli-responsive linkers, which are designed to break in response to specific physiological triggers, have emerged as a superior solution.
One of the most exploited triggers is the significant redox potential gradient between the extracellular and intracellular environments. The concentration of glutathione (GSH), a natural tripeptide with a free thiol group, is approximately 2-10 mM inside cells, whereas its concentration in the blood plasma is significantly lower, in the micromolar range (2-20 µM). This differential provides a highly selective trigger for the cleavage of disulfide bonds. N,N'-Diphthaloyl-cystamine is a bifunctional linker built on this principle, offering a stable, redox-cleavable core that is central to the design of next-generation drug delivery systems.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of N,N'-Diphthaloyl-cystamine consists of a symmetrical cystamine backbone where both primary amine groups are converted to phthalimides. This modification protects the reactive amines and significantly increases the molecule's hydrophobicity and stability.
Caption: Chemical structure of N,N'-Diphthaloyl-cystamine.
Physicochemical Data
The key quantitative properties of N,N'-Diphthaloyl-cystamine are summarized below. These values are critical for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₄S₂ | Calculated |
| Molecular Weight | 412.48 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | Inferred from structure |
| Melting Point | Not reported, but expected to be a high-melting solid | - |
Synthesis and Characterization
Synthesis Protocol: N-Phthaloylation of Cystamine
The synthesis of N,N'-Diphthaloyl-cystamine is achieved through the reaction of cystamine with phthalic anhydride. The phthaloyl group serves as an excellent protecting group for the primary amines due to its high stability under a wide range of chemical conditions.[2] The following protocol is based on standard procedures for phthalimide formation.
Materials:
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Cystamine dihydrochloride (1.0 eq)
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Phthalic anhydride (2.2 eq)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add cystamine dihydrochloride and anhydrous DMF.
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Stir the suspension until the solid is fully dissolved or evenly suspended.
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Add the base (TEA or DIPEA) dropwise to the mixture at room temperature. This step is crucial to neutralize the hydrochloride salt and deprotonate the primary amines, rendering them nucleophilic.
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Add phthalic anhydride in one portion.
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Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product. The increased hydrophobicity of the product compared to the starting materials facilitates its precipitation.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid sequentially with water and a cold, non-polar solvent like ethanol or diethyl ether to remove residual DMF and unreacted starting materials.
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Dry the product under vacuum to yield N,N'-Diphthaloyl-cystamine as a solid.
Predicted Characterization Data
For validation of the synthesized product, the following spectroscopic signatures are expected:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85-7.95 (m, 4H, Ar-H): Aromatic protons on the phthalimide group adjacent to the carbonyls.
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δ 7.70-7.80 (m, 4H, Ar-H): Aromatic protons on the phthalimide group.
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δ 3.95 (t, 4H, N-CH₂): Methylene protons adjacent to the nitrogen atoms.
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δ 3.05 (t, 4H, S-CH₂): Methylene protons adjacent to the sulfur atoms.
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IR (KBr, cm⁻¹):
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~1770 cm⁻¹ (imide C=O, asymmetric stretch)
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~1710 cm⁻¹ (imide C=O, symmetric stretch)
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~1390 cm⁻¹ (C-N stretch)
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~540 cm⁻¹ (S-S stretch, weak)
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Core Functionality: A Dually-Responsive Moiety
The utility of N,N'-Diphthaloyl-cystamine stems from its two distinct functional components: the cleavable disulfide bond and the removable phthaloyl protecting groups.
The Redox-Responsive Disulfide Core
The central disulfide bond is susceptible to cleavage by thiol-containing molecules via a thiol-disulfide exchange reaction.[3] In a biological context, intracellular GSH attacks one of the sulfur atoms of the disulfide bond, leading to its reductive cleavage and the release of two free thiol groups. This reaction is highly specific to the reducing intracellular environment, ensuring that any system cross-linked with this moiety remains intact in the bloodstream.
Caption: Reductive cleavage of the disulfide bond by glutathione (GSH).
The Phthaloyl Protecting Groups: Unmasking the Amines
While the phthaloyl groups provide essential protection during synthesis, their removal is often necessary to reveal the primary amines for subsequent conjugation or to alter the solubility of the final product. The standard method for phthalimide deprotection is hydrazinolysis.[2]
Protocol: Deprotection via Hydrazinolysis
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Dissolve the N,N'-Diphthaloyl-cystamine derivative in a suitable solvent such as methanol or ethanol.
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Add hydrazine hydrate (N₂H₄·H₂O) (2.0-4.0 eq) to the solution.
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Heat the mixture to reflux for 2-4 hours. The reaction involves a nucleophilic attack by hydrazine on the imide carbonyls, leading to the formation of a stable phthalhydrazide byproduct and liberation of the free amine.[2]
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After cooling, the phthalhydrazide byproduct often precipitates and can be removed by filtration.
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The solvent is removed under reduced pressure. If needed, an acidic workup (e.g., with HCl) can be performed to protonate the resulting amine and facilitate purification.
Application Workflow: A Redox-Responsive Nanocarrier
N,N'-Diphthaloyl-cystamine is an ideal monomer or cross-linker for creating redox-responsive materials. Its protected amines allow for controlled polymerization strategies that would be incompatible with free amines.
Conceptual Workflow
The overall process for utilizing this linker in a drug delivery system involves multiple, logical steps from synthesis to therapeutic action.
Caption: Experimental workflow from linker synthesis to drug release.
Protocol: Formation of a Redox-Responsive Hydrogel
This protocol describes how the deprotected linker (cystamine) can be used to create N,N'-Bis(Acryloyl)Cystamine (BAC), a common cross-linker for stimuli-responsive hydrogels.[1]
Part A: Synthesis of N,N'-Bis(Acryloyl)Cystamine (BAC)
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Follow the deprotection protocol in Section 5.2 to obtain cystamine from N,N'-Diphthaloyl-cystamine.
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Dissolve the resulting cystamine (1.0 eq) and a base like triethylamine (2.5 eq) in an anhydrous solvent (e.g., dichloromethane) in a flask cooled in an ice bath.
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Slowly add acryloyl chloride (2.2 eq) dropwise while stirring vigorously. The reaction is exothermic and must be kept cold to prevent side reactions.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over magnesium sulfate, and remove the solvent under reduced pressure to yield BAC.
Part B: Hydrogel Formulation
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Prepare an aqueous solution containing a primary monomer (e.g., N-isopropylacrylamide, NIPAM), the BAC cross-linker (1-5 mol% relative to the monomer), and a photoinitiator (e.g., Irgacure 2959).
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Surgically deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes. Oxygen can inhibit free-radical polymerization.
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Expose the solution to UV light (365 nm) for a specified time (e.g., 10-30 minutes) to initiate polymerization and cross-linking, resulting in the formation of a hydrogel.
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To validate its redox-responsive nature, immerse a piece of the hydrogel in a phosphate-buffered saline (PBS) solution containing a reducing agent like dithiothreitol (DTT, ~10 mM). The hydrogel should dissolve over time as the disulfide cross-links are cleaved, demonstrating its potential for controlled release.
Conclusion and Future Perspectives
N,N'-Diphthaloyl-cystamine is more than a simple molecule; it is a strategic tool for chemists and drug development scientists. The orthogonal nature of its two key functionalities—the stable phthalimide protecting groups and the redox-labile disulfide bond—provides a powerful platform for designing complex, intelligent materials. The phthaloyl groups enable its use in a variety of synthetic pathways where unprotected amines would interfere, while the disulfide core pre-programs the final material for degradation within the specific reducing environment of target cells. Future research will likely focus on incorporating this linker into more complex architectures, such as multi-block copolymers and antibody-drug conjugates, to further refine the control over payload delivery and enhance the therapeutic window of potent drugs.
References
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Lau, W. H., & Lim, C. W. (2020). Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation. Pharmaceuticals, 12(5), 461. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Synthesis and Properties of N,N'-Bis(Acryloyl)Cystamine. [Link]
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Wouters, M. A., Fan, S. W., & Haworth, N. L. (2010). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(4), 754-766. [Link]
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Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. [Link]
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Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate Chemistry, 6(5), 599-607. [Link]
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Khadilkar, B. M., & Bendale, P. M. (1997). Note Protection of amino group as N-phthalyl derivative using microwave irradiation. Indian Journal of Chemistry - Section B, 36(6), 525-526. [Link]
